molecular formula C30H33NO9 B11220416 Methyl 4-((6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Methyl 4-((6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11220416
M. Wt: 551.6 g/mol
InChI Key: BERVVJSIQBHAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with a molecular formula of C₃₀H₃₃NO₉ and a molecular weight of 551.584 Da . This compound is characterized by its intricate structure, which includes multiple methoxy groups and a tetrahydroisoquinoline core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of Methyl 4-((6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves several steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This step involves the condensation of appropriate starting materials to form the tetrahydroisoquinoline core.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Benzoyl Group: The benzoyl group is attached via acylation reactions using reagents like benzoyl chloride.

    Final Esterification: The final step involves esterification to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Methyl 4-((6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the methoxy groups or other reactive sites on the molecule.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 4-((6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Methyl 4-((6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.

Properties

Molecular Formula

C30H33NO9

Molecular Weight

551.6 g/mol

IUPAC Name

methyl 4-[[6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C30H33NO9/c1-34-24-13-19-11-12-31(29(32)20-14-26(36-3)28(38-5)27(15-20)37-4)23(22(19)16-25(24)35-2)17-40-21-9-7-18(8-10-21)30(33)39-6/h7-10,13-16,23H,11-12,17H2,1-6H3

InChI Key

BERVVJSIQBHAAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.